molecular formula C69H64O11 B120487 1',6,6'-Tri-O-tritylsucrose CAS No. 35674-14-7

1',6,6'-Tri-O-tritylsucrose

Cat. No.: B120487
CAS No.: 35674-14-7
M. Wt: 1069.2 g/mol
InChI Key: FDBQYPHCLHBUKL-JWUFHVRISA-N
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Description

1’,6,6’-Tri-O-tritylsucrose is a derivative of sucrose, a common disaccharide composed of glucose and fructoseThe molecular formula of 1’,6,6’-Tri-O-tritylsucrose is C69H64O11 .

Mechanism of Action

Target of Action

It is known to be a bacteriostatic agent , suggesting that it likely interacts with bacterial cells to inhibit their growth.

Pharmacokinetics

The compound’s solubility in acetone, dichloromethane, and methanol suggests that it may be well-absorbed in the body, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’,6,6’-Tri-O-tritylsucrose is typically synthesized through the selective protection of the hydroxyl groups in sucrose. The process involves the reaction of sucrose with trityl chloride (triphenylmethyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: While specific industrial production methods for 1’,6,6’-Tri-O-tritylsucrose are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1’,6,6’-Tri-O-tritylsucrose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’,6,6’-Tri-O-tritylsucrose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other sucrose derivatives and as a protecting group for hydroxyl groups in carbohydrate chemistry.

    Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding the behavior of protected sugars.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to protect hydroxyl groups and modify the solubility and stability of drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-value compounds

Comparison with Similar Compounds

Uniqueness: 1’,6,6’-Tri-O-tritylsucrose is unique due to the presence of three trityl groups, which provide robust protection for the hydroxyl groups. This makes it particularly useful in complex synthetic processes where selective protection and deprotection are required. The trityl groups also enhance the compound’s stability and solubility in organic solvents, making it versatile for various applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H64O11/c70-60-58(46-75-67(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51)78-65(63(73)62(60)72)80-66(48-77-69(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)64(74)61(71)59(79-66)47-76-68(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54/h1-45,58-65,70-74H,46-48H2/t58-,59-,60-,61-,62+,63-,64+,65-,66+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQYPHCLHBUKL-JWUFHVRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H64O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123089
Record name 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1069.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35674-14-7
Record name 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35674-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1',6,6'-Tri-o-tritylsucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,1',6'-tri-O-tribenzylsucrose
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1',6,6'-TRI-O-TRITYLSUCROSE
Source FDA Global Substance Registration System (GSRS)
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